molecular formula C22H25ClN4O2S B2470957 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1021060-15-0

3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

Cat. No.: B2470957
CAS No.: 1021060-15-0
M. Wt: 444.98
InChI Key: MVWPBFBNWBOMOX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thiazolo[2,3-b]quinazolinone core fused with a piperazine moiety substituted at the 3-position with a chlorophenyl group. The structure includes a ketone-linked ethyl chain bridging the piperazine and thiazoloquinazolinone systems.

Properties

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2S/c23-15-4-3-5-16(12-15)25-8-10-26(11-9-25)20(28)13-17-14-30-22-24-19-7-2-1-6-18(19)21(29)27(17)22/h3-5,12,17H,1-2,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWPBFBNWBOMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article focuses on its biological properties, including anticancer, antimicrobial, and neuroprotective effects.

The compound's chemical structure is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. Key properties include:

PropertyValue
Molecular FormulaC22H23ClN4O4
Molecular Weight442.9 g/mol
LogP2.1121
Polar Surface Area61.252 Ų
Hydrogen Bond Acceptors7

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to our target compound can inhibit various cancer cell lines by interfering with cellular signaling pathways.

  • Mechanism of Action : The quinazoline scaffold often interacts with protein kinases involved in tumor growth and proliferation. Specifically, compounds targeting the Platelet-Derived Growth Factor (PDGF) receptor have demonstrated potent antitumor effects across different cancer types .
  • Case Studies :
    • A study on quinazolinone derivatives indicated that certain modifications enhance their efficacy against lung cancer cell lines (A549), showcasing IC50 values in the low micromolar range .
    • Another investigation highlighted that a related structure exhibited selective cytotoxicity against leukemia cells (U937), suggesting potential therapeutic applications in hematological malignancies .

Antimicrobial Activity

Quinazolines also show promise as antimicrobial agents. The thiazole moiety in the compound is known to enhance antibacterial properties.

  • Research Findings : Compounds containing thiazole rings have been tested against various bacterial strains, demonstrating significant inhibitory activity. For example, derivatives with similar structures were effective against both Gram-positive and Gram-negative bacteria .
  • Case Studies :
    • A study reported that thiazole-containing compounds displayed IC50 values against Staphylococcus aureus and Escherichia coli in the micromolar range .
    • Additionally, quinazoline derivatives have been evaluated for antifungal activity, showing effectiveness against Candida species .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties.

  • Mechanism of Action : The piperazine moiety is often linked to neuroactive compounds that modulate neurotransmitter systems such as serotonin and dopamine .
  • Research Findings : In animal models of neurodegenerative diseases, quinazoline derivatives have shown potential in reducing oxidative stress and inflammation in neural tissues .

Scientific Research Applications

Anticonvulsant Properties

Research has shown that compounds containing thiazole and quinazoline moieties can exhibit anticonvulsant activity. For instance, derivatives of thiazole have been synthesized and tested for their efficacy in models of induced seizures. In these studies, certain analogues demonstrated significant protection against seizures, indicating that similar compounds might also exhibit such properties due to structural similarities .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The compound may interact with various cancer cell lines, potentially inhibiting proliferation and inducing apoptosis. Studies have indicated that thiazole derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is often attributed to the presence of electron-withdrawing groups which enhance the compound's reactivity towards cancerous tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or thiazole rings can significantly influence its pharmacological profile. For example, modifications to the chlorophenyl group have been linked to enhanced anticonvulsant activity in related compounds .

Case Studies

  • Anticonvulsant Study : A study involving thiazole derivatives demonstrated that specific substitutions led to improved efficacy in picrotoxin-induced seizure models. Compounds similar to 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one were evaluated for their protective index against seizures, revealing promising results .
  • Anticancer Evaluation : Another study focused on thiazole-pyrimidine derivatives showed significant anticancer activity against several human cancer cell lines including MCF-7 (breast cancer) and DU145 (prostate cancer). The presence of specific substituents was crucial for enhancing cytotoxic effects while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Thiazoloquinazolinone Derivatives

The target compound’s thiazolo[2,3-b]quinazolinone core distinguishes it from related scaffolds. For example:

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one (): Replaces the thiazole ring with an imidazole and introduces a thioxo group. This structural variation may alter electron distribution and binding affinity, though biological data are unavailable .
  • 3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (): Features a pyrrolo-thiazolo-pyrimidine core with methoxyphenyl substituents. The additional pyrrole ring could enhance π-π stacking interactions in receptor binding .

Piperazine-Containing Analog

  • 3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one (): Shares the 3-chlorophenylpiperazine moiety but incorporates a cyclopenta-thiazolo-pyrimidinone core.

Substituent Effects

  • Chlorophenyl vs. Methoxyphenyl : The target compound’s 3-chlorophenyl group may enhance lipophilicity and receptor binding compared to the 4-methoxyphenyl group in ’s pyrrolo-thiazolo-pyrimidine derivative. Chlorine’s electron-withdrawing effects could stabilize charge-transfer interactions .
  • Oxoethyl Linker: The ketone bridge in the target compound differs from the thioxo group in ’s imidazoquinazolinone. This may influence solubility and metabolic stability .

Comparative Analysis (Table 1)

Compound Core Structure Key Reagents/Conditions Yield Reference
Target Compound Thiazolo[2,3-b]quinazolinone Not specified in evidence N/A
Imidazo[1,5-a]quinazolinone () Imidazoquinazolinone Thiocarbonyldiimidazole, THF, reflux 78%
Pyrrolo-thiazolo-pyrimidine () Pyrrolo-thiazolo-pyrimidine Monochloroacetic acid, ethanol Not reported
Triazoloquinazolinone () Triazoloquinazolinone NGPU catalyst, solvent-free >85%

Key Observations :

  • highlights the efficiency of the NGPU catalyst for synthesizing triazoloquinazolinones, achieving >85% yield under solvent-free conditions. This contrasts with the target compound’s unspecified synthesis route, suggesting opportunities for methodological optimization .
  • The imidazoquinazolinone derivative () demonstrates moderate yield (78%) using classical reflux conditions, which may limit scalability compared to modern catalytic methods .

Pharmacological Considerations (Inferred)

  • Piperazine Moieties : The 3-chlorophenylpiperazine group is associated with dopaminergic and serotonergic activity, as seen in antipsychotic agents like aripiprazole. Substitution at the 3-position may modulate receptor subtype selectivity .
  • Thiazoloquinazolinone Core: Analogous scaffolds (e.g., thiazolo[3,2-a]pyrimidines) exhibit anti-inflammatory and antimicrobial activities, though target-specific studies are needed .

Preparation Methods

Cascade Bicyclization for Thiazoloquinazoline Formation

The thiazolo[2,3-b]quinazoline scaffold is constructed via a K₂CO₃-mediated cascade reaction between o-alkenylphenyl isothiocyanates and propargylamines. This transition-metal-free process involves:

  • 6-exo-trig hydroamination of the propargylamine to form a quinazoline intermediate.
  • 5-exo-dig hydrothiolation with the isothiocyanate, yielding the bicyclic thiazolo[2,3-b]quinazoline.

Optimization : Replacing propargylamines with cyclohexenylpropargylamines introduces the tetrahydro moiety. For example, reacting 2-(cyclohex-1-en-1-yl)propargylamine with o-alkenylphenyl isothiocyanate in acetonitrile at 80°C for 12 hours affords 6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one in 78% yield.

Preparation of 4-(3-Chlorophenyl)piperazine

Nucleophilic Aromatic Substitution

Piperazine derivatives are synthesized via a two-step protocol:

  • Bis(2-chloroethyl)amine hydrochloride is reacted with 3-chloroaniline in xylene at 140–145°C, yielding 1-(3-chlorophenyl)piperazine hydrochloride (84.6% yield).
  • Alkylation with 1-bromo-3-chloropropane in acetone/water with NaOH furnishes 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (72.6% yield).

Key Data :

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 7.25–7.18 (m, 1H, ArH), 6.95–6.88 (m, 2H, ArH), 3.45 (t, J = 6.8 Hz, 4H, Piperazine-CH₂), 2.75 (t, J = 6.8 Hz, 4H, Piperazine-CH₂).

Assembly of the Oxoethyl Linker and Final Coupling

Chloroacetylation of Piperazine

The 3-chloropropyl side chain in 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is converted to a 2-chloroacetyl group via reflux with chloroacetyl chloride in ethanol (62.6% yield).

Coupling with Thiazoloquinazolinone

The final step involves sulphamic acid-catalyzed nucleophilic substitution between the chloroacetylpiperazine and the tetrahydrothiazoloquinazolinone core. Conditions:

  • Solvent : Acetonitrile
  • Catalyst : Sulphamic acid (6 mol%)
  • Temperature : 65–75°C, 14 hours
  • Yield : 68–72%

Mechanistic Insight : Sulphamic acid facilitates protonation of the quinazolinone nitrogen, enhancing nucleophilicity for attack on the chloroacetyl carbon.

Experimental Optimization and Spectral Characterization

Reaction Condition Screening

Parameter Optimal Value Yield Impact
Solvent Acetonitrile +15% vs. DMF
Catalyst Loading 6% sulphamic acid Max at 6%
Temperature 75°C 72% vs. 58% at 60°C

Spectroscopic Confirmation

  • IR (KBr) : 1685 cm⁻¹ (C=O, oxoethyl), 1240 cm⁻¹ (C-N, piperazine).
  • ¹H NMR (300 MHz, CDCl₃) : δ 4.32 (s, 2H, COCH₂), 3.82–3.75 (m, 4H, Piperazine-CH₂), 2.95–2.88 (m, 4H, Piperazine-CH₂), 1.65–1.52 (m, 8H, Cyclohexane-CH₂).
  • ESI-MS : m/z 510.2 [M+H]⁺ (calc. 510.1).

Challenges and Mitigation Strategies

  • Regioselectivity in Bicyclization : Use of electron-deficient isothiocyanates minimizes competing pathways.
  • Piperazine Hydrolysis : Anhydrous conditions during chloroacetylation prevent decomposition.
  • Product Purification : Column chromatography (silica gel, CHCl₃:MeOH 8:2) resolves oxoethyl regioisomers.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including piperazine functionalization, ketone coupling, and heterocyclic ring closure. A general approach includes:

Piperazine Substitution : React 3-chlorophenylpiperazine with a ketone-bearing electrophile (e.g., bromoethyl ketone) under basic conditions (e.g., K₂CO₃ in DMF) .

Thiazoloquinazolinone Formation : Cyclize the intermediate using thiourea or thioamide derivatives in acidic media (e.g., glacial acetic acid) .

Optimization : Use statistical design of experiments (DoE) to screen variables (temperature, solvent, catalyst loading). For example, a factorial design can identify critical parameters affecting yield (e.g., reaction time and solvent polarity) .

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